Elevated Lipophilicity (logP) of 2-(3-Methylphenyl)phenol Versus Unsubstituted 2-Phenylphenol Drives Differential Partitioning Behavior
The meta-methyl substituent on 2-(3-methylphenyl)phenol increases the octanol-water partition coefficient (logP) relative to the unsubstituted parent 2-phenylphenol. The target compound exhibits an XLogP3 of 3.5 [1] and a vendor-reported logP of 3.83 , compared to 2-phenylphenol's measured logP of 3.18 at 22.5°C [2]. This increase of 0.3–0.6 logP units corresponds to a 2–4 fold greater lipophilicity, which can substantially alter extraction efficiency, chromatographic retention, and membrane permeability in biological assays.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (PubChem); vendor logP = 3.83 (Fluorochem) |
| Comparator Or Baseline | 2-Phenylphenol (CAS 90-43-7): logP = 3.18 at 22.5°C (ChemicalBook); ALogP = 3.06 (ChemMapper) |
| Quantified Difference | ΔlogP = +0.32 to +0.65 (target more lipophilic) |
| Conditions | Computed (XLogP3 algorithm) and vendor-supplied data; comparator experimental logP at 22.5°C |
Why This Matters
For applications involving liquid-liquid extraction, reversed-phase chromatography purification, or passive membrane permeability, the 2–4 fold difference in lipophilicity means the target compound cannot be replaced by 2-phenylphenol without re-optimizing separation protocols.
- [1] PubChem CID 11206198, Computed Properties: XLogP3 = 3.5, National Library of Medicine. View Source
- [2] ChemicalBook, 2-Phenylphenol (CAS 90-43-7), LogP = 3.18 at 22.5°C. View Source
